molecular formula C7H11Cl3N2 B009893 3-(Aminomethyl)-5-chloroaniline dihydrochloride CAS No. 102677-75-8

3-(Aminomethyl)-5-chloroaniline dihydrochloride

Cat. No.: B009893
CAS No.: 102677-75-8
M. Wt: 229.5 g/mol
InChI Key: BXSBXNHFVUMBOZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-chloroaniline dihydrochloride is an organic compound with the molecular formula C7H10Cl2N2. It is a derivative of aniline, where the amino group is substituted with an aminomethyl group at the 3-position and a chlorine atom at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-chloroaniline dihydrochloride typically involves the following steps:

    Nitration: The starting material, 3-chloroaniline, undergoes nitration to form 3-chloro-5-nitroaniline.

    Reduction: The nitro group in 3-chloro-5-nitroaniline is reduced to an amino group, resulting in 3-chloro-5-aminoaniline.

    Formylation: The amino group is then formylated to introduce a formyl group at the 3-position.

    Reduction: The formyl group is reduced to an aminomethyl group, yielding 3-(Aminomethyl)-5-chloroaniline.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-chloroaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group or the aromatic ring.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Compounds with different substituents at the 5-position.

Scientific Research Applications

3-(Aminomethyl)-5-chloroaniline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-chloroaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The chlorine atom may also influence the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)aniline: Lacks the chlorine atom at the 5-position.

    5-Chloro-2-aminotoluene: Has a methyl group instead of an aminomethyl group.

    3-Chloro-4-aminotoluene: Similar structure but with different substitution patterns.

Uniqueness

3-(Aminomethyl)-5-chloroaniline dihydrochloride is unique due to the presence of both the aminomethyl and chlorine substituents, which confer specific chemical and biological properties. These substituents influence the compound’s reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

3-(aminomethyl)-5-chloroaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c8-6-1-5(4-9)2-7(10)3-6;;/h1-3H,4,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSBXNHFVUMBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541524
Record name 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102677-75-8
Record name 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Reactant of Route 2
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Reactant of Route 3
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Reactant of Route 4
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Reactant of Route 5
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Reactant of Route 6
3-(Aminomethyl)-5-chloroaniline dihydrochloride

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